neuropeptide Y (13-36)
Description
Properties
Molecular Formula |
C134H206N40O37S |
|---|---|
Molecular Weight |
3001.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C134H206N40O37S/c1-14-67(7)104(127(207)169-96(60-101(136)182)122(202)163-91(54-66(5)6)124(204)173-105(68(8)15-2)128(208)174-106(72(12)176)129(209)161-86(25-20-51-150-134(143)144)112(192)159-87(42-44-100(135)181)116(196)157-85(24-19-50-149-133(141)142)115(195)170-98(130(210)211)58-76-32-40-81(180)41-33-76)172-125(205)94(57-75-30-38-80(179)39-31-75)166-121(201)95(59-77-62-145-64-151-77)167-114(194)84(23-18-49-148-132(139)140)158-118(198)90(53-65(3)4)162-109(189)71(11)154-126(206)99(63-175)171-120(200)93(56-74-28-36-79(178)37-29-74)165-119(199)92(55-73-26-34-78(177)35-27-73)164-113(193)83(22-17-48-147-131(137)138)155-107(187)70(10)153-111(191)89(46-52-212-13)160-123(203)97(61-103(185)186)168-117(197)88(43-45-102(183)184)156-108(188)69(9)152-110(190)82-21-16-47-146-82/h26-41,62,64-72,82-99,104-106,146,175-180H,14-25,42-61,63H2,1-13H3,(H2,135,181)(H2,136,182)(H,145,151)(H,152,190)(H,153,191)(H,154,206)(H,155,187)(H,156,188)(H,157,196)(H,158,198)(H,159,192)(H,160,203)(H,161,209)(H,162,189)(H,163,202)(H,164,193)(H,165,199)(H,166,201)(H,167,194)(H,168,197)(H,169,207)(H,170,195)(H,171,200)(H,172,205)(H,173,204)(H,174,208)(H,183,184)(H,185,186)(H,210,211)(H4,137,138,147)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)/t67-,68-,69-,70-,71-,72+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-,105-,106-/m0/s1 |
InChI Key |
WNYKZOWMSHGMPJ-YGPTWXQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |
Origin of Product |
United States |
Ii. Receptor Interactions and Pharmacological Profile of Neuropeptide Y 13 36
Binding Affinity and Selectivity for Neuropeptide Y Receptor Subtypes
NPY (13-36) demonstrates a notable preference for certain NPY receptor subtypes, which underpins its specific physiological effects. Its binding profile distinguishes it from the parent peptide, NPY (1-36).
Primary Agonism at Y2 Receptors
NPY (13-36) is widely recognized as a selective agonist for the neuropeptide Y2 receptor (Y2R). medchemexpress.comhellobio.compeptide.com This selectivity is a defining characteristic of the peptide fragment. Studies have consistently shown that NPY (13-36) binds with high affinity to Y2 receptors. For instance, it has Ki values of 1.28 nM for the rat recombinant Y2 receptor in CHO cells and 2.62 nM in rat jejunal crypt cell membranes. caymanchem.com This strong binding affinity translates to potent agonistic activity at Y2 receptors. In contrast to Y1 receptors, which require the full-length peptide for high-affinity binding, Y2 receptors can be effectively activated by C-terminal fragments like NPY (13-36). nih.govnih.gov The selectivity of NPY (13-36) for Y2 receptors over Y1 receptors is a key feature that allows researchers to probe the specific functions of the Y2 receptor subtype. guidetopharmacology.org
Interaction with Y5 Receptors
While primarily a Y2 receptor agonist, NPY (13-36) also demonstrates interaction with the Y5 receptor (Y5R). genscript.com It has been shown to stimulate Y5 receptors, albeit with different functional outcomes compared to its action at Y2 receptors. caymanchem.comgenscript.com For example, in vitro studies have reported an EC50 value of 20 nM for NPY (13-36) at Y5 receptors in inhibiting forskolin-induced cAMP accumulation. caymanchem.com However, it's important to note that despite its ability to activate Y5 receptors, NPY (13-36) does not typically induce the same physiological responses as other Y5 agonists, such as an increase in food intake. genscript.comoup.com This suggests a more complex interaction or a different signaling cascade activation at the Y5 receptor by this particular fragment.
Differential Affinity Compared to Full-Length Neuropeptide Y for Y1 Receptors
A crucial aspect of the pharmacological profile of NPY (13-36) is its significantly reduced affinity for the Y1 receptor (Y1R) compared to the full-length NPY. oup.compnas.org The Y1 receptor requires the presence of the N-terminal portion of the NPY peptide for high-affinity binding. portlandpress.com Consequently, the N-terminally truncated NPY (13-36) binds poorly to Y1 receptors. nih.gov Research has demonstrated that the Y1 receptor has a much-reduced affinity for C-terminal fragments such as NPY (13-36). oup.com This differential affinity is a cornerstone of its receptor selectivity, allowing for the specific investigation of Y2 and, to some extent, Y5 receptor-mediated pathways without significant confounding effects from Y1 receptor activation. frontiersin.org
Interactive Data Table: Binding Affinity and Functional Activity of Neuropeptide Y (13-36) at NPY Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Cell Line/System | Reference |
| Y1 | >1000 | >1000 (cAMP inhibition) | SK-N-MC cells | caymanchem.com |
| Y2 | 1.28 (rat recombinant) | 2.2 (cAMP inhibition) | CHO cells | caymanchem.com |
| Y2 | 2.62 (rat native) | ~200 (inhibition of secretory responses) | Rat jejunal crypt cell membranes | caymanchem.com |
| Y4 | >1000 | >1000 (cAMP inhibition) | - | caymanchem.com |
| Y5 | - | 20 (cAMP inhibition) | - | caymanchem.com |
Structure-Activity Relationship (SAR) Studies of Neuropeptide Y (13-36)
The specific interactions of NPY (13-36) with its receptors are dictated by its amino acid sequence and three-dimensional structure. SAR studies have been instrumental in elucidating the key determinants of its binding specificity and receptor activation.
Determinants of Receptor Binding Specificity
The C-terminal region of NPY is critical for its interaction with Y2 receptors. The helical structure of the C-terminal fragment, specifically from Leu30 to Tyr36, is considered crucial for Y2 receptor activity. nih.gov The presence of arginine residues at positions 33 and 35, along with the C-terminal amidated tyrosine at position 36, are key for specific binding to NPY receptor subtypes. google.com NMR studies have revealed that the three-dimensional structure of NPY (13-36) in solution is characterized by a helical C-terminal fragment and a wide loop from Leu17 to Ser22, which is analogous to the structure of full-length NPY under similar conditions. nih.gov This structural conservation in the C-terminus likely explains its ability to effectively bind and activate Y2 receptors.
Impact of Amino Acid Modifications on Receptor Activation
Modifications to the amino acid sequence of NPY (13-36) can significantly impact its receptor binding and activation profile. For instance, substituting specific amino acids can alter the peptide's affinity and selectivity for different receptor subtypes. Alanine-scanning mutagenesis studies on the full-length NPY have provided insights into which residues are critical for receptor interaction. nih.gov For example, substitution of Proline at position 5 with Alanine (B10760859) resulted in a 600-fold loss of affinity at Y2 receptors. nih.gov While these studies were on the full-length peptide, they highlight the importance of specific residues that are also present in the NPY (13-36) fragment for receptor binding. Furthermore, the creation of novel analogues, such as [Pro34]NPY(13–36), which was designed to have low affinity for both Y1 and Y2 receptors, underscores the potential to modulate receptor selectivity through specific amino acid substitutions. pnas.org The introduction of D-amino acids has also been shown to alter receptor binding profiles, indicating that the chirality of amino acids can influence NPY receptor specificity.
Iii. Physiological Roles and Functional Implications of Neuropeptide Y 13 36 Signaling
Central Nervous System Modulations
Within the CNS, NPY (13-36) acts as a significant neuromodulator, primarily through its interaction with presynaptic Y2 receptors. frontiersin.orgjneurosci.org This interaction allows it to influence neuronal communication and excitability, which in turn affects complex behaviors and emotional regulation.
NPY (13-36) plays a pivotal role in maintaining the balance of neuronal activity by modulating the release of key neurotransmitters. This regulation is critical for preventing excessive neuronal firing and is implicated in the brain's endogenous anticonvulsant mechanisms. frontiersin.orgpnas.org
The primary mechanism of action for NPY (13-36) is presynaptic inhibition mediated by Y2 receptors. frontiersin.orgjneurosci.org These receptors function as autoreceptors on NPY-releasing neurons, creating a negative feedback loop to inhibit further NPY release. physiology.org More broadly, they act as heteroreceptors on neurons that release other classical neurotransmitters. frontiersin.org Activation of these presynaptic Y2 receptors by NPY (13-36) attenuates the release of neurotransmitters such as norepinephrine (B1679862) and GABA. frontiersin.org This inhibitory action is often mediated through the modulation of ion channels, specifically by inhibiting N-type calcium (Ca2+) channels via a pertussis toxin-sensitive G-protein, which reduces the calcium influx required for vesicle fusion and neurotransmitter release. physiology.orgnih.govjneurosci.org Studies in the dorsal raphe nucleus have shown that NPY (13-36) effectively inhibits slow synaptic potentials, a process attributed to a presynaptic action, as the responsiveness of postsynaptic receptors was unaffected. jneurosci.orgjneurosci.org
| Brain Region | Effect of NPY (13-36) / Y2 Agonist | Mechanism | Neurotransmitter Release Inhibited |
|---|---|---|---|
| Hippocampus | Inhibition of neurotransmitter release | Presynaptic Y2 receptor activation | Glutamate (B1630785), GABA pnas.orgnih.gov |
| Dorsal Raphe Nucleus | Inhibition of slow synaptic potentials | Presynaptic Y2 receptor activation | Serotonin (5-HT), Norepinephrine (NA) jneurosci.orgjneurosci.org |
| Hypothalamic Arcuate Nucleus | Hyperpolarization of GABA neurons | Postsynaptic Y2 receptor activation (GIRK channels) | Not applicable (postsynaptic action) nih.gov |
| PC-12 Cells (Model System) | Inhibition of NPY release (autoregulation) | Presynaptic Y2 receptor activation, inhibition of N-type Ca2+ channels | Neuropeptide Y physiology.org |
The modulatory effects of NPY (13-36) on synaptic transmission have direct consequences for behavior and emotion, particularly in the context of anxiety. nih.govoup.com However, its effects are not uniform across the brain, leading to a complex profile where it can produce either anxiety-promoting or anxiety-reducing effects depending on the specific neural circuit engaged.
In several standard animal models of anxiety, NPY (13-36) produces anxiogenic-like (anxiety-promoting) effects. This is most commonly observed following intracerebroventricular (ICV) administration or direct injection into the amygdala, a key brain region for processing fear and anxiety. nih.govnih.gov In the elevated plus maze paradigm, administration of NPY (13-36) in mice significantly increased their preference for the closed, protected arms of the maze, a behavior consistent with heightened anxiety. nih.govnih.gov This anxiogenic effect is attributed to the activation of presynaptic Y2 receptors, which may function as autoreceptors that reduce the release of the anxiolytic full-length NPY. nih.gov Therefore, in brain regions like the amygdala, Y2 receptor stimulation by NPY (13-36) is generally associated with an anxiogenic outcome, contrasting sharply with the anxiolytic effects mediated by Y1 receptors. nih.govnih.govresearchgate.net
Contrary to the findings in the amygdala and from ICV administration, studies targeting other neuroanatomical locations have revealed anxiolytic-like (anxiety-reducing) effects of NPY (13-36). When microinjected into the vicinity of the locus coeruleus (LC), a brainstem nucleus involved in arousal and stress responses, NPY (13-36) produced a clear anxiolytic-like effect in the elevated plus-maze test in rats. nih.gov This suggests that Y2 receptor activation in the LC modulates anxiety-related behavior differently than in the amygdala. frontiersin.orgnih.gov Furthermore, research on the basolateral nucleus of the amygdala (BLA) has indicated a more complex, dose-dependent role. While low doses of a Y2-preferring agonist were anxiogenic, higher doses produced anxiolytic effects. researchgate.net This latter effect appeared to be mediated by NPY Y5 receptors, which can also be activated by NPY fragments, highlighting a potential interaction between different receptor subtypes in the same brain region. researchgate.net These findings underscore that the functional impact of NPY (13-36) signaling is highly dependent on the specific neuroanatomical and receptor context.
| Neuroanatomical Context | Behavioral Paradigm | Observed Effect of NPY (13-36) / Y2 Agonist | Proposed Receptor Mediation |
|---|---|---|---|
| Intracerebroventricular (ICV) | Elevated Plus Maze | Anxiogenic-like nih.gov | Y2 Receptors nih.gov |
| Basolateral Amygdala (BLA) | Social Interaction Test | Anxiogenic-like (at low doses) researchgate.net | Y2 Receptors researchgate.net |
| Basolateral Amygdala (BLA) | Social Interaction Test | Anxiolytic-like (at high doses) researchgate.net | Y5 Receptors researchgate.net |
| Vicinity of Locus Coeruleus (LC) | Elevated Plus Maze | Anxiolytic-like nih.gov | Y2 Receptors nih.gov |
Behavioral and Emotional Regulation
Modulation of Stress Responses
The neuropeptide Y system is intricately linked with the modulation of stress and anxiety, often acting as a buffer against the effects of stress. wikipedia.orgoup.com While the anxiolytic (anxiety-reducing) effects of NPY are predominantly mediated by the Y1 receptor, the Y2 receptor, activated by fragments like NPY (13-36), often exhibits opposing, or anxiogenic (anxiety-promoting), effects. oup.comnih.gov
| Brain Region | Effect of Y2 Agonist [e.g., NPY (13-36)] | Implication for Stress Response |
| Basolateral Amygdala | Anxiogenic (promotes anxiety) | Contributes to the anxiety component of the stress response. |
| Locus Coeruleus | Anxiolytic (reduces anxiety) | May dampen the stress response in specific circuits. |
Pain and Nociception Pathways
Neuropeptide Y and its receptors, including the Y2 receptor, are key modulators of pain and nociceptive (pain-sensing) pathways. arxiv.orgnih.gov The signaling system exerts complex effects, capable of both causing and reducing pain, depending on the site of action and the specific receptor involved. nih.gov
In the spinal cord, NPY is expressed in the superficial laminae of the dorsal horn, a critical area for processing pain signals. arxiv.org Both Y1 and Y2 receptors are implicated in mediating the antinociceptive (pain-reducing) actions of NPY at this level. arxiv.org Intrathecal (spinal) administration of NPY has been shown to produce analgesia in various animal models of pain, including neuropathic and inflammatory pain. arxiv.org
Specifically, the Y2 receptor agonist NPY (13-36) has been shown to mimic the inhibitory effects of NPY in models of acute and neuropathic pain. arxiv.org The anti-allodynic actions of NPY in neuropathic pain models are reversed by Y2 receptor antagonists, indicating a crucial role for this receptor in spinal pain modulation. pnas.org This suggests that NPY (13-36) signaling via Y2 receptors in the spinal cord contributes to an endogenous braking mechanism that tonically inhibits spinal nociceptive transmission. pnas.org
Above the spinal cord, in "supraspinal" brain regions, the NPY system also plays a significant role in modulating pain. Key areas involved include the periaqueductal gray (PAG), rostroventromedial medulla (RVM), and amygdala. acs.org While the antinociceptive effects of NPY administered intracerebroventricularly (ICV) appear to be primarily mediated by Y1 and Y5 receptors, the role of Y2 receptors is less clear and may be pronociceptive in some contexts. acs.org For instance, ICV administration of the Y2-preferring agonist NPY (13-36) did not reduce pain behaviors in certain models. acs.org
However, NPY does act at numerous brain regions, including the PAG and nucleus accumbens, to inhibit nociception. nih.gov The RVM, a key relay between the PAG and the spinal cord, is also influenced by NPY. acs.org The precise contribution of NPY (13-36) and Y2 receptor signaling in these supraspinal pathways is complex and an area of ongoing research, with effects varying based on the specific brain nucleus targeted. acs.orgnih.gov
NPY (13-36) has been shown to directly impact the fundamental process of axonal transport in sensory neurons. nih.gov Axonal transport is the mechanism by which essential materials like organelles, lipids, and proteins are moved along the axon of a neuron.
In cultured adult mouse dorsal root ganglion (DRG) cells, application of NPY was found to decrease the number of particles transported in both the anterograde (away from the cell body) and retrograde (toward the cell body) directions. nih.gov The Y2 receptor agonist NPY (13-36) mimicked this inhibitory effect. nih.gov This suggests that NPY, acting through Y2 receptors on sensory neurons, can modulate the flow of materials within the axon. nih.govresearchgate.net This inhibitory action is mediated by a pertussis toxin-sensitive G protein and involves the adenylate cyclase and protein kinase A pathway. nih.gov This modulation of axonal transport may represent a novel mechanism by which NPY (13-36) influences the function and signaling of sensory neurons. nih.gov
Research Findings on NPY (13-36) and Pain/Axonal Transport
| Experimental Model | Key Finding | Receptor Implicated | Reference |
| Sciatic nerve injury (neuropathic pain) | Intrathecal NPY reduces allodynia and hyperalgesia; effect is reversed by a Y2 antagonist. | Y2 | arxiv.org |
| Complete Freund's Adjuvant (inflammatory pain) | Intrathecal NPY reduces allodynia and hyperalgesia. | Y1 (Y2 involvement less clear) | arxiv.org |
| Cultured dorsal root ganglion (DRG) neurons | NPY (13-36) inhibits anterograde and retrograde axonal transport of particles. | Y2 | nih.gov |
Contribution to Supraspinal Nociceptive Modulation
Cognitive Functions and Memory Processes
The NPY system, including signaling through the Y2 receptor, is deeply involved in various aspects of cognitive function and memory. oup.com High concentrations of NPY receptors are found in the hippocampus, a brain region critical for learning and memory. oup.combiorxiv.org The effects of NPY are complex, with the potential to either inhibit or promote memory depending on the specific context, dose, and receptor type involved. oup.com
Activation of the Y2 receptor, the target for NPY (13-36), appears to be particularly important for long-term memory. uzh.ch Studies using mice that lack the Y2 receptor have shown impairments in the long-term retention of spatial memory and object recognition. nih.govuzh.ch Pharmacological blockade of Y2 receptors has produced similar deficits. uzh.ch Conversely, blocking hippocampal Y2 receptors with an antagonist has been shown to improve spatial memory recall. biorxiv.org This suggests that endogenous NPY (13-36) signaling at hippocampal Y2 receptors may act as a brake on memory retrieval processes. biorxiv.org While gene therapy studies overexpressing both NPY and Y2 receptors in the hippocampus did not find significant effects on certain memory tasks, the balance of evidence points to a critical modulatory role for Y2 signaling in cognitive processes. frontiersin.org
Neurogenesis and Neuroprotective Actions
Neuropeptide Y (13-36) signaling through the Y2 receptor is implicated in neuroprotection and, to a lesser extent, neurogenesis. NPY is recognized for its neuroprotective properties, shielding neurons from various insults and pathological processes. lu.sefrontiersin.org
The neuroprotective effects of NPY are often mediated through Y2 and Y5 receptors. frontiersin.org Activation of these receptors can protect hippocampal and cortical cells from glutamate-induced excitotoxicity and apoptosis (cell death). mdpi.comfrontiersin.org For instance, NPY exerts neuroprotective effects against toxins in models of Parkinson's disease, and these effects are mediated preferentially through Y2 receptors. lu.senih.gov This protection involves the activation of intracellular signaling cascades like the mitogen-activated protein kinase (MAPK) and Akt pathways. mdpi.comlu.senih.gov Furthermore, NPY can reduce oxidative stress, a key factor in neurodegeneration, through the modulation of Y1 and Y2 receptors. mdpi.com
While the primary pro-neurogenic (promoting the birth of new neurons) effects of NPY are mediated by the Y1 receptor, Y2 receptors also play a role. mdpi.comnih.govfrontiersin.org NPY, acting through Y2 and Y5 receptors on endothelial cells, can stimulate angiogenesis (the formation of new blood vessels), which in turn can support neurogenesis. mdpi.com
Protection Against Excitotoxicity
Excitotoxicity is a phenomenon of neuronal death resulting from the excessive activation of glutamate receptors. nih.gov NPY signaling, particularly through the Y2 receptor activated by agonists like NPY(13-36), has demonstrated significant neuroprotective effects against such damage. nih.govmdpi.comfrontiersin.org In vitro studies have shown that NPY can protect cells in the hippocampus, cortex, and retina from glutamate-induced excitotoxicity. nih.govmdpi.com
Research using rat retinal neural cell cultures exposed to high glutamate concentrations found that the NPY Y2 receptor agonist, NPY(13-36), significantly inhibited necrotic cell death. nih.gov This protective effect was counteracted by the application of a Y2 receptor antagonist, confirming the receptor's involvement. nih.gov The neuroprotective mechanisms are thought to involve the activation of protein kinase A and p38K intracellular signaling pathways. mdpi.comfrontiersin.org These findings underscore the potential of Y2 receptor-mediated signaling in mitigating the neuronal damage seen in conditions associated with excitotoxicity. nih.gov
| Compound | Receptor Target | Observed Effect on Glutamate-Exposed Retinal Cells | Reference |
|---|---|---|---|
| Glutamate | Glutamate Receptors | Induces necrotic and apoptotic cell death. | nih.gov |
| NPY(13-36) | Y2 Receptor Agonist | Inhibited the increase in necrotic cells. | nih.gov |
| BIIE0246 | Y2 Receptor Antagonist | Partially prevented the protective effect of NPY(13-36). | nih.gov |
Stimulation of Neural Cell Proliferation
The NPY system is a known modulator of neurogenesis. wikipedia.org NPY stimulates the proliferation of neural progenitor cells, an effect mediated through multiple receptor subtypes, including the Y2 receptor. embopress.orgembopress.orgfrontiersin.org Studies on rat retinal primary cultures have shown that NPY treatment stimulates the proliferation of retinal neural cells. frontiersin.orgnih.gov This proliferative effect involves the activation of Y1, Y2, and Y5 receptors. nih.gov The signaling cascades implicated in this process include the nitric oxide-cyclic GMP and the extracellular signal-regulated kinase 1/2 (ERK 1/2) pathways. nih.gov Given that NPY(13-36) is a Y2 agonist, it contributes to the stimulation of neural cell growth and differentiation in neurogenic regions like the dentate gyrus and the sub-ventricular zone. wikipedia.org
Regulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity
NPY plays a crucial, albeit complex, role in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system. nih.govoup.com It often acts to counteract the effects of corticotropin-releasing hormone (CRH), thereby helping to terminate the stress response. nih.govoup.com NPY neurons project from the arcuate nucleus (ARC) to the paraventricular nucleus (PVN) of the hypothalamus, allowing for direct interaction with the HPA axis. oup.combioscientifica.com This interaction is critical for stress adaptation and resilience. nih.gov
Influence on Adrenocorticotrophic Hormone (ACTH) Release
The influence of NPY signaling on the release of Adrenocorticotrophic hormone (ACTH) from the pituitary gland is multifaceted, with studies reporting both inhibitory and stimulatory effects. scielo.brnih.govmdpi.compnas.org Some evidence suggests that NPY can inhibit the release of ACTH, contributing to its anxiolytic and stress-reducing properties. scielo.brmdpi.com
Conversely, direct intracerebroventricular administration of NPY in male rats has been shown to significantly increase plasma ACTH levels. nih.govpnas.org A study using various NPY analogues found that a novel fragment, [Pro34]NPY(13-36), which has low affinity for Y1 and Y2 receptors, also significantly increased plasma ACTH. nih.govpnas.org This finding suggests that the hypothalamic NPY receptor responsible for stimulating ACTH release has a unique activation profile, distinct from the Y1, Y2, Y4, and Y6 receptors, and is also separate from the receptor that controls food intake. nih.govpnas.org
| Compound Administered (Intracerebroventricular) | Effect on Plasma ACTH | Reference |
|---|---|---|
| Neuropeptide Y (NPY) | Significant increase | nih.govpnas.org |
| [Pro34]NPY(13-36) | Significant increase | nih.govpnas.org |
| [D-Trp32]NPY (Selective Y5 agonist) | Significant increase | nih.gov |
| Rat Pancreatic Polypeptide (Y4 agonist) | No stimulation | nih.govpnas.org |
Sensory Processing: Modulation of Retinotectal Transfer
NPY signaling is involved in the modulation of sensory information processing. In the visual system of the cane toad (Bufo marinus), NPY participates in pretectotectal transmission, which influences retinotectal information processing. nih.govresearchgate.net Administration of NPY(13-36) to the tectal surface was found to inhibit retinotectal transfer. nih.govresearchgate.netresearchgate.net This effect, though smaller than that of full-length NPY, points to an inhibitory role for the Y2 receptor in controlling visual signal transmission from the retina to the optic tectum. nih.govresearchgate.net The fragment NPY(18-36) had no comparable effect, further specifying the involvement of the Y2 receptor in this modulatory pathway. nih.govresearchgate.net This mechanism may be part of an adaptive response to suppress prey-capture behavior in the presence of a predator. researchgate.netnsf.gov
Epilepsy and Seizure Susceptibility Modulation
NPY is recognized as a potent endogenous antiepileptic agent. researchgate.netnih.gov Its signaling, particularly through presynaptic Y2 receptors, is thought to play a key role in controlling limbic seizures. nih.govcore.ac.uk The activation of Y2 receptors by agonists such as NPY(13-36) has been shown to mimic the antiepileptic effects of NPY in the hippocampus. researchgate.net In hippocampal slice preparations, NPY(13-36) effectively and reversibly blocked spontaneous epileptiform burst discharges. researchgate.net This anticonvulsant action is largely attributed to the inhibition of glutamate release from presynaptic terminals. uc.pt Studies in epileptic rats have shown that the inhibitory effect of NPY(13-36) on glutamate release is robust, further supporting the role of Y2 receptor signaling in reducing neuronal hyperexcitability and seizure susceptibility. uc.pt
Peripheral Systemic Influences
In the peripheral nervous system, NPY(13-36) signaling via the Y2 receptor exerts a range of modulatory effects. NPY is co-released with norepinephrine from sympathetic nerves and is involved in cardiovascular regulation, including vasoconstriction and the modulation of heart rate. wikipedia.orgfrontiersin.orgkarger.com Activation of presynaptic Y2 receptors by agonists like NPY(13-36) can inhibit the release of neurotransmitters, including NPY itself and catecholamines, from sympathetic nerves, functioning as an autoreceptor mechanism. physiology.org
In the gastrointestinal tract, NPY signaling influences motility and secretion. embopress.orgfrontiersin.org The Y2 receptor, in particular, mediates the inhibition of gastrointestinal transit through a neuronal mechanism. embopress.org Furthermore, NPY is involved in immune system modulation. frontiersin.org Y2 receptors are found on various immune cells, and their activation can influence processes such as leukocyte activation and cytokine production. frontiersin.orgfrontiersin.org
Cardiovascular System Responses (e.g., Vasopressor Effects)
Neuropeptide Y (13-36) [NPY (13-36)], a C-terminal fragment of the full-length Neuropeptide Y (NPY), functions as a selective agonist for the Neuropeptide Y receptor Y2 (Y2R). caymanchem.commedchemexpress.com Its signaling plays a significant role in the regulation of the cardiovascular system, with research pointing predominantly towards a central vasopressor effect. nih.govpeptide.comgenscript.com The cardiovascular responses to NPY (13-36) are complex and can be influenced by the physiological state of the organism and the specific brain regions involved. nih.govphysiology.org
Detailed research has demonstrated that central administration of NPY (13-36) typically elicits an increase in blood pressure. genscript.com Studies in awake, unrestrained male rats have shown that intraventricular injection of NPY (13-36) produces a dose-dependent increase in mean arterial blood pressure. medchemexpress.com Interestingly, this pressor response is often observed without a concurrent change in heart rate. medchemexpress.comnih.gov However, the response can differ under anesthesia, where central administration in rats has been reported to cause vasodepressor and bradycardic actions, highlighting the critical influence of the experimental conditions on the observed outcomes. medchemexpress.com
The effects of NPY (13-36) are particularly pronounced in models of hypertension. In spontaneously hypertensive rats (SHR), the vasopressor response to intracerebroventricularly injected NPY (13-36) is more potent and of a longer duration compared to their normotensive Wistar-Kyoto (WKY) counterparts. nih.gov This heightened sensitivity in SHR is associated with an increased density of Y2 receptors in key cardiovascular regulatory centers of the brainstem, such as the nucleus tractus solitarius (nTS). nih.govtocris.com Microinjection of NPY (13-36) directly into the nTS has been shown to produce vasopressor responses. doi.org
The following table summarizes key research findings on the cardiovascular effects of NPY (13-36).
Research Findings on Cardiovascular Responses to NPY (13-36)
| Animal Model | Administration Route | Key Cardiovascular Effects | Receptor Implicated | Citation(s) |
|---|---|---|---|---|
| Awake, Unrestrained Male Rats | Intracerebroventricular | Dose-dependent increase in mean arterial pressure; no effect on heart rate. | Y2 | medchemexpress.comtocris.com |
| Anesthetized Rats | Central | Marked vasodepressor and bradycardic actions. | Y2 | medchemexpress.com |
| Spontaneously Hypertensive Rats (SHR) | Intracerebroventricular | Increased potency and longer duration of vasopressor response compared to normotensive rats. | Y2 | nih.govtocris.com |
| Anesthetized Sprague-Dawley Rats | Microinjection into Nucleus Tractus Solitarii (NTS) | Vasopressor response; effect enhanced by Angiotensin II. | Y2 | nih.gov |
Iv. Intracellular Signaling Cascades Mediated by Neuropeptide Y 13 36
G Protein-Coupled Receptor Activation Mechanisms
Neuropeptide Y (13-36) exerts its biological effects by binding to and activating the Y2 receptor, a class A (rhodopsin-like) G protein-coupled receptor (GPCR). karger.comnih.gov These receptors are predominantly coupled to inhibitory G proteins of the Gi or Go family, which are sensitive to pertussis toxin. frontiersin.orgguidetopharmacology.orgnih.gov The binding of the NPY (13-36) ligand to the Y2 receptor is a critical step that stabilizes the receptor in an active conformational state. frontiersin.org This activation allows the receptor to interact with and activate its associated heterotrimeric G proteins, leading to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins and second messengers. researchgate.netembopress.org
Downstream Signaling Pathways and Second Messengers
The activation of Y2 receptors by Neuropeptide Y (13-36) unleashes a variety of intracellular signaling pathways. The primary and most consistently reported pathway involves the inhibition of adenylyl cyclase, but evidence also points to the modulation of phospholipases, kinases, and ion channels, often in a cell-type-specific manner.
A canonical signaling pathway for the Y2 receptor, following its activation by agonists like Neuropeptide Y (13-36), is the inhibition of adenylyl cyclase. nih.gov This process is mediated by the Gαi subunit of the activated G protein. researchgate.netembopress.org The inhibition of adenylyl cyclase activity leads to a significant reduction in the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). d-nb.infoembopress.orgnih.gov Research has demonstrated this effect across various cell types. For instance, in human neuroblastoma cells, NPY (13-36) was shown to inhibit both basal and forskolin-stimulated cAMP levels. nih.gov Similarly, in dog adipocytes, NPY (13-36) effectively attenuated the accumulation of cAMP stimulated by forskolin. oup.com This reduction in cAMP is a pivotal event that influences numerous downstream cellular processes.
The decrease in intracellular cAMP concentration directly results in reduced activity of Protein Kinase A (PKA), a cAMP-dependent protein kinase. d-nb.inforesearchgate.netmdpi.com As PKA is a key mediator of many cellular functions, its inhibition by the NPY (13-36)-Y2 receptor axis has significant consequences. The entire cascade, from Y2 receptor activation to PKA inhibition, serves as a major mechanism for neuronal inhibition. d-nb.info Studies in human neuroblastoma cells have implicated the cAMP/PKA cascade in the modulatory effects of NPY on intracellular calcium. nih.gov However, the signaling pathways engaged can be context-dependent, as a study on human ciliated epithelial cells indicated that NPY can act independently of the PKA pathway in regulating ciliary beat frequency. physiology.org
Beyond the primary adenylyl cyclase pathway, Neuropeptide Y (13-36) can also engage other significant signaling cascades.
Phospholipase C (PLC): In certain cellular contexts, Y2 receptors have been shown to couple to Gq proteins, leading to the activation of Phospholipase C (PLC). karger.comnih.gov This was observed in rabbit smooth muscle cells, where Y2 receptor activation stimulates PLC-β, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Furthermore, in a human glioblastoma cell line that exclusively expresses Y2 receptors, NPY was found to trigger calcium release through a pathway dependent on PLC and phosphatidylinositol turnover. nih.gov
Phosphatidylinositol 3-Kinase (PI3K): The activation of the Y2 receptor is also linked to the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. karger.comnih.gov In adipocyte precursor cells, the Y2 receptor stimulates lipid accumulation through the PI3K pathway. karger.com Moreover, the neuroprotective effects of NPY in a glaucoma mouse model have been attributed to the activation of the PI3K/Akt signaling pathway via its receptors. nih.gov
| Pathway | Effector Enzyme | Key Second Messengers/Mediators | Observed Cellular Context (Y2 Activation) | Reference |
|---|---|---|---|---|
| Phospholipase C | Phospholipase C-β (PLC-β) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Rabbit smooth muscle cells, Human glioblastoma cells | nih.govnih.gov |
| PI3K/Akt | Phosphatidylinositol 3-Kinase (PI3K) | Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), Akt (Protein Kinase B) | Adipocyte precursor cells, Glaucomatous mouse retina | karger.comnih.gov |
Neuropeptide Y (13-36) acting on Y2 receptors can trigger the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway regulating cell growth, differentiation, and survival. karger.comfrontiersin.org Activation of this pathway often culminates in the phosphorylation and activation of the Extracellular Signal-Regulated Kinases (ERK1/2). mdpi.com For example, the stimulation of lipid accumulation in adipocytes via the Y2 receptor involves the MAPK signaling pathway. karger.com In the amygdala, the NPY/Y2R axis has been shown to activate the MAPK pathway, which contributes to the modulation of neuropathic pain. tandfonline.com However, the engagement of this pathway can be highly specific to the cellular environment and stimulus. A study in primary cardiomyocytes found that while a mixed Y2/Y5 agonist could potentiate MAPK activation, the selective Y2 agonist NPY (13-36) did not produce the same effect in that particular experimental model, highlighting the complexity of the signaling response. pnas.orgpnas.org
Modulation of intracellular calcium ([Ca2+]i) and ion channel activity is another crucial aspect of NPY (13-36) signaling.
Calcium Mobilization: The effects of NPY (13-36) on [Ca2+]i are multifaceted. In differentiated PC-12 cells, the Y2 agonist NPY (13-36) was found to attenuate potassium-evoked increases in intracellular calcium by diminishing the influx of extracellular calcium. nih.gov Conversely, in human glioblastoma cells expressing only Y2 receptors, NPY induced a transient increase in [Ca2+]i by mobilizing calcium from intracellular stores, a process that does not rely on calcium influx from the extracellular space. nih.gov
Ion Channel Modulation: Y2 receptor activation regulates the activity of various ion channels. frontiersin.orgembopress.org This includes the inhibition of calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. embopress.orgnih.gov In neurons isolated from the rat arcuate nucleus, the Y2-selective agonist NPY (13-36) was demonstrated to activate K+ currents. physiology.org The Y2-mediated inhibition of dopamine (B1211576) release from PC-12 cells was found to be pertussis toxin-sensitive but did not appear to involve direct interactions with L- or N-type calcium channels, suggesting modulation of other ion channels or release mechanisms. nih.gov
| Effect | Mechanism | Cell Type/System | Reference |
|---|---|---|---|
| Attenuation of [Ca2+]i increase | Decreased influx of extracellular calcium | PC-12 cells | nih.gov |
| Increase in [Ca2+]i | Mobilization from intracellular stores | Human glioblastoma cells (LN319) | nih.gov |
| Activation of K+ currents | Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels | Rat arcuate nucleus neurons | physiology.org |
| Inhibition of Ca2+ channels | General effect of NPY receptor activation | General | embopress.org |
V. Biosynthesis, Metabolism, and Endogenous Presence of Neuropeptide Y 13 36
Enzymatic Processing from Full-Length Neuropeptide Y
The generation of Neuropeptide Y (13-36) is a result of the metabolic breakdown of the full-length NPY(1-36). This process involves the action of specific enzymes known as peptidases, which cleave the peptide chain at particular sites. While the primary and most studied cleavage of NPY(1-36) yields NPY(3-36), the formation of other C-terminal fragments, including NPY(13-36), is a crucial aspect of NPY metabolism. guidetopharmacology.orgnih.gov The Y2 receptor, a key target for NPY(13-36), is less dependent on the intact N-terminus of the peptide, allowing a wide range of C-terminal fragments to retain high potency. nih.gov
The metabolism of NPY(1-36) is a complex process involving several peptidases that result in various bioactive fragments.
Dipeptidyl Peptidase 4 (DPP-4): Dipeptidyl Peptidase 4 (DPP-4) is a key enzyme in the metabolism of NPY. It is a serine exopeptidase that cleaves dipeptides from the N-terminus of proteins, specifically where a proline or alanine (B10760859) residue is in the second position. oup.com In the case of NPY(1-36), DPP-4 removes the N-terminal Tyr-Pro dipeptide, generating the well-characterized fragment NPY(3-36). phoenixpeptide.comphysiology.org This cleavage is a critical step in modulating NPY's biological activity, as NPY(3-36) loses affinity for the Y1 receptor and becomes a selective agonist for the Y2 and Y5 receptors. oup.com
Other Peptidases: While DPP-4 is responsible for the initial cleavage to NPY(3-36), other peptidases contribute to the further degradation and generation of various C-terminal fragments.
Neprilysin (NEP): Also known as neutral endopeptidase, NEP is a zinc-dependent metalloprotease that cleaves peptides at the amino side of hydrophobic amino acids. nih.gov Studies have shown that NEP can cleave full-length NPY at multiple sites in the C-terminal region, primarily between Tyr20-Tyr21 and Leu30-Ile31. nih.gov This action by NEP results in the production of C-terminal fragments such as NPY(21-36) and NPY(31-36). nih.govfrontiersin.org The activity of NEP points to a pathway for generating shorter C-terminal fragments from the full-length peptide. Although direct cleavage to NPY(13-36) by NEP has not been explicitly detailed, the enzyme's known action on NPY provides a clear mechanism for the formation of various C-terminal fragments in vivo. phoenixpeptide.comlenus.ienih.gov
Aminopeptidase P (AmP): This enzyme is also involved in NPY metabolism, though its action differs from DPP-4. AmP removes the single N-terminal tyrosine residue to produce NPY(2-36). phoenixpeptide.com
Plasma Kallikrein: This enzyme has been identified as being responsible for the conversion of NPY(3-36) into NPY(3-35), which is considered a major metabolic clearance product. phoenixpeptide.com
The collective action of these peptidases results in a diverse pool of circulating and tissue-specific NPY fragments. While the direct enzymatic step leading to NPY(13-36) is not as well-defined as the generation of NPY(3-36), it is understood to be an active C-terminal fragment used extensively in research to probe Y2 receptor function. nih.govnih.govfrontiersin.orghellobio.commedchemexpress.com It is plausible that NPY(13-36) is formed either by an endopeptidase acting on NPY(1-36) or through further processing of larger fragments like NPY(3-36).
| Peptidase | Action on Neuropeptide Y | Resulting Fragment(s) |
|---|---|---|
| Dipeptidyl Peptidase 4 (DPP-4) | Cleaves the N-terminal Tyr-Pro dipeptide from NPY(1-36) | NPY(3-36) |
| Neprilysin (NEP) | Cleaves NPY(1-36) at internal sites (e.g., Tyr20-Tyr21, Leu30-Ile31) | NPY(21-36), NPY(31-36) and other C-terminal fragments |
| Aminopeptidase P (AmP) | Removes the N-terminal tyrosine from NPY(1-36) | NPY(2-36) |
| Plasma Kallikrein | Cleaves the C-terminal tyrosinamide from NPY(3-36) | NPY(3-35) |
Physiological Regulation of Endogenous Neuropeptide Y (13-36) Levels
The endogenous levels of NPY and its fragments are tightly regulated by various physiological and pathological conditions. This regulation occurs at the level of NPY gene expression, peptide release, and the activity of processing enzymes like DPP-4 and NEP. Consequently, the concentration of NPY(13-36) is indirectly controlled by these same regulatory mechanisms.
Elevated plasma levels of NPY are observed under a variety of stress conditions, including intense exercise, cold exposure, and tissue injury. nih.gov Chronic stress has also been shown to upregulate central NPY expression in response to repeated exposure. oup.com This increased release and synthesis of full-length NPY provides a larger substrate pool for peptidases, likely leading to increased production of its various fragments, including NPY(13-36).
The regulation of the processing enzymes themselves is also a key factor. For instance, inflammatory conditions can modulate the expression and activity of peptidases. frontiersin.org Under inflammatory stimuli, the secretion of NPY by immune and other cells is elevated, which can then be processed into its various fragments to modulate immune responses. frontiersin.org
Furthermore, metabolic states such as obesity and diabetes are associated with dysregulation of the NPY system. frontiersin.org Changes in the levels of hormones like leptin and insulin, which regulate energy balance, also influence hypothalamic NPY expression. This suggests that in metabolic diseases, the generation of NPY fragments, including NPY(13-36), would be altered, contributing to the pathophysiology of these conditions.
Vi. Research Methodologies and Experimental Models in Neuropeptide Y 13 36 Studies
In Vitro Approaches
In vitro techniques provide a controlled environment to dissect the molecular and cellular mechanisms of NPY (13-36) action at the receptor and single-cell level.
Receptor Binding Assays and Ligand Characterization in Cell Lines
Receptor binding assays are fundamental for characterizing the affinity and selectivity of NPY (13-36) for different NPY receptor subtypes. These assays typically utilize cell lines that endogenously or recombinantly express specific NPY receptors. For instance, human neuroblastoma cell lines such as SK-N-MC (expressing predominantly Y1 receptors) and SMS-KAN (expressing Y2 receptors) are standard models. oup.com In these assays, radiolabeled ligands, such as ¹²⁵I-labeled peptide YY (PYY), are used in competition with unlabeled NPY (13-36) to determine its binding affinity (Ki).
Studies have consistently shown that NPY (13-36) exhibits a high affinity for the Y2 receptor, while having a significantly reduced affinity for the Y1 receptor. pnas.orgnih.gov For example, in membranes from SMS-KAN cells, NPY (13-36) effectively competes for binding, demonstrating its Y2 receptor agonist properties. oup.com Conversely, its ability to displace ligands from Y1 receptors in SK-N-MC cells is poor. oup.comresearchgate.net This selectivity is a defining characteristic of NPY (13-36) and underpins its use as a tool to probe Y2 receptor function. pnas.orgnih.govfrontiersin.org The Y2 receptor's ability to bind C-terminal fragments like NPY (13-36) distinguishes it from the Y1 receptor, which requires the full-length peptide for high-affinity binding. pnas.orgresearchgate.net
| Cell Line/Tissue | Receptor Subtype Expressed | Ligand | Finding | Citation |
|---|---|---|---|---|
| SMS-KAN (human neuroblastoma) | Y2 | NPY (13-36) | High affinity, demonstrating Y2 receptor agonism. | oup.com |
| SK-N-MC (human neuroblastoma) | Y1 | NPY (13-36) | Low affinity, indicating poor interaction with Y1 receptors. | oup.comresearchgate.net |
| Rat Hippocampus Membranes | Predominantly Y2 | NPY (13-36) | High affinity for Y2 receptors. | oup.com |
| Human Hippocampus | Y2 | NPY (13-36) | High affinity for cloned Y2 receptors. | pnas.org |
Electrophysiological Recordings in Tissue Slices (e.g., Hippocampal Slices)
Electrophysiological studies in brain tissue slices, particularly from the hippocampus, have been instrumental in revealing the functional consequences of NPY (13-36) receptor activation on neuronal activity and synaptic transmission. The hippocampus has a high density of Y2 receptors, making it a key area for such investigations. jneurosci.org
Using intracellular and extracellular recording techniques, researchers have demonstrated that NPY, acting via Y2 receptors, presynaptically inhibits excitatory synaptic transmission in the CA1 and CA3 regions of the hippocampus. jneurosci.orgnih.govjneurosci.org NPY (13-36) mimics this effect, reducing the amplitude of excitatory postsynaptic potentials (EPSPs) without altering the postsynaptic neuron's passive membrane properties. nih.gov This indicates that the action of NPY (13-36) is at the presynaptic terminal, likely inhibiting the release of neurotransmitters like glutamate (B1630785). frontiersin.orgnih.gov
Studies in rat dorsal raphe nucleus slices have also shown that NPY (13-36) effectively inhibits slow inhibitory and excitatory postsynaptic potentials, an effect attributed to presynaptic Y2 receptor activation. nih.govjneurosci.org Furthermore, in hippocampal slices where seizure-like activity is induced, NPY (13-36) has been shown to abolish this epileptiform activity, highlighting its potent inhibitory role in neuronal circuits. researchgate.net
| Tissue Preparation | Experimental Technique | Key Finding | Inferred Mechanism | Citation |
|---|---|---|---|---|
| Rat Hippocampal Slices (CA1) | Intracellular & Extracellular Recordings | Inhibited excitatory synaptic transmission. | Presynaptic Y2 receptor activation. | nih.gov |
| Rat Dorsal Raphe Nucleus Slices | Intracellular Recording & Voltage-Clamp | Inhibited slow IPSPs and EPSPs. | Presynaptic Y2 receptor activation. | nih.govjneurosci.org |
| Mouse Hippocampal Slices | Field Recordings | Blocked spontaneous epileptiform burst discharges. | Y2 receptor-mediated inhibition of seizure activity. | researchgate.net |
| Rat Arcuate Nucleus Slices | Whole-cell Patch Clamp | Inhibited evoked glutamatergic EPSCs. | Presynaptic inhibition via multiple NPY receptors, including Y2. | jneurosci.org |
Cell Culture Models for Functional Studies (e.g., Axonal Transport, Autophagy)
Primary neuronal cell cultures provide a simplified system to study the influence of NPY (13-36) on specific cellular processes. In cultured adult mouse dorsal root ganglion (DRG) neurons, NPY (13-36), acting as a Y2 receptor agonist, was found to inhibit the axonal transport of particles in both anterograde and retrograde directions. nih.govnih.gov This effect was mimicked by a Y1 receptor agonist, suggesting that both receptor subtypes can modulate this fundamental neuronal process. nih.govnih.gov The study further implicated a pertussis toxin-sensitive G protein, adenylate cyclase, and protein kinase A pathway in mediating this inhibition. nih.govnih.gov
More recently, research using primary cultures of rat cortical neurons has explored the role of NPY in autophagy, a cellular process for degrading and recycling cellular components. These studies have shown that NPY can stimulate autophagy. aging-us.com While these initial studies focused on the full-length peptide, the availability of specific agonists like NPY (13-36) provides a tool to dissect the specific contribution of the Y2 receptor to this process in future investigations.
In Vivo Animal Models
In vivo studies are essential for understanding the integrated physiological and behavioral outcomes of NPY (13-36) administration in a whole organism.
Rodent Models (e.g., Rats, Mice) for Behavioral and Physiological Investigations
Rats and mice are the most common animal models used to investigate the effects of centrally administered NPY (13-36). These studies have explored its role in a range of behaviors, including anxiety, feeding, and memory. oup.compnas.org
Behavioral studies have yielded complex results regarding the role of Y2 receptors in anxiety. For example, infusion of NPY (13-36) into the lateral septum of rats produced anxiolytic-like effects in the elevated plus-maze test. nih.gov In contrast, other studies suggest that Y2 receptor activation can be anxiogenic. frontiersin.org These differing outcomes may depend on the specific brain region targeted and the behavioral paradigm used. frontiersin.orgmdpi.com
In the context of feeding behavior, intracerebroventricular (ICV) administration of NPY (13-36) in rats did not stimulate food intake, unlike the full-length NPY peptide. oup.com This finding was crucial in distinguishing the feeding-stimulatory effects, largely attributed to Y1 and Y5 receptors, from Y2-mediated functions. oup.com Similarly, in studies examining gastric motility, NPY (13-36) administered into the fourth ventricle of rats did not induce significant changes, whereas a Y1 agonist produced profound effects. physiology.org However, when microinjected directly into the dorsal vagal complex, NPY (13-36) was found to have an inhibitory effect on gastric motility. physiology.org
Behavioral Paradigms for Evaluating Specific Functions (e.g., Anxiety, Feeding, Pain Assays)
The functional effects of neuropeptide Y (NPY) (13-36) are investigated in preclinical studies using a variety of established behavioral paradigms designed to assess specific physiological and psychological processes. These assays provide critical insights into the roles of the Y2 and Y5 receptors, for which NPY (13-36) acts as an agonist.
Anxiety: The role of NPY (13-36) in anxiety-related behaviors is complex, with studies showing varied effects depending on the specific brain region targeted. While stimulation of the Y1 receptor is generally considered anxiolytic, activation of the Y2 receptor can be anxiogenic. nih.gov However, some research indicates that local administration of NPY (13-36), a Y2 receptor agonist, can produce anxiolytic effects, highlighting regional differences in receptor function. frontiersin.org Standard behavioral tests used to assess anxiety in animal models include the elevated plus-maze, open field test, and conflict tests. frontiersin.orgmdpi.com For instance, Y2 receptor knockout mice exhibit a low-anxiety phenotype in the elevated plus-maze and open field tests. frontiersin.org
Feeding Behavior: Although the full-length NPY is a potent stimulator of food intake, NPY (13-36) does not appear to share this effect. oup.comgenscript.com Studies involving intracerebroventricular (ICV) administration of NPY (13-36) in rats, even at high doses, have shown no increase in food intake. oup.comgenscript.com This suggests that the Y2 and Y5 receptors, which are stimulated by NPY (13-36), are not the primary mediators of NPY-induced feeding. oup.com The primary NPY receptor subtype involved in the stimulation of feeding is thought to be the Y1 receptor, and possibly a novel receptor, as even a Y1-specific agonist only partially mimics the full feeding response of NPY. oup.com
Pain: Both Y1 and Y2 receptors are implicated in the modulation of pain signaling in the brain. embopress.org The analgesic effects of NPY are thought to be primarily mediated by Y1 receptor stimulation. embopress.org The specific role of NPY (13-36) and Y2 receptor activation in pain modulation is an area of ongoing investigation.
Table 1: Summary of Behavioral Paradigms and NPY (13-36) Findings
| Function | Behavioral Paradigm | Key Finding with NPY (13-36) or Y2R Modulation | Reference |
| Anxiety | Elevated Plus Maze, Open Field Test | Y2 receptor knockout mice show reduced anxiety. frontiersin.org | frontiersin.org |
| Anxiety | Local administration into the locus coeruleus | NPY (13-36) administration produced anxiolytic effects. | frontiersin.org |
| Feeding | Intracerebroventricular (ICV) administration and food intake measurement | NPY (13-36) does not stimulate food intake. | oup.comgenscript.com |
| Pain | Various pain assays (e.g., thermal, chemical) | Y2 receptors are involved in mediating pain signaling. | embopress.org |
Utilization of Genetically Modified Animal Models (e.g., Transgenic, Knockout Organisms)
Genetically modified animal models have been indispensable for elucidating the physiological roles of the NPY system, including the specific functions of receptor subtypes targeted by NPY (13-36). These models allow researchers to circumvent some of the limitations of pharmacological approaches, such as the lack of highly selective antagonists. researchgate.net
Knockout Models: Mice lacking specific NPY receptors have been instrumental in defining their functions. For example, Y2 receptor knockout mice have been shown to be completely insensitive to the anti-epileptic effects of NPY, firmly establishing the Y2 receptor's role in this process. frontiersin.org These mice also display a low-anxiety phenotype, suggesting that the Y2 receptor may have anxiogenic-like functions or counterbalance the anxiolytic effects of NPY mediated by other receptors. frontiersin.org Studies on Y5 receptor knockout mice have revealed that these receptors are involved in mediating NPY's actions at excitatory synapses in the hippocampus. caymanchem.comnih.gov Furthermore, double knockout models, such as Y2/Y4 receptor knockouts, have been used to investigate potential interactions between receptor subtypes, revealing an amplified anxiolytic effect compared to single knockouts. nih.gov
Transgenic Models: Rodent models that conditionally overexpress or have regulated expression of NPY have also provided valuable insights. Transgenic rats with hippocampal NPY overexpression show a reduced sensitivity to the anxiety-promoting effects of stress. pnas.org Another transgenic mouse model with noradrenergic cell-targeted overexpression of NPY (OE-NPYDBH) develops increased adiposity and impaired glucose tolerance, highlighting the role of NPY in metabolic regulation. utupub.fi A model was also developed to allow for doxycycline-regulated NPY expression, enabling researchers to study the effects of modulating NPY levels in adult animals and observe that significant changes in NPY expression had minimal impact on feeding behavior. pnas.org In a transgenic model of Alzheimer's disease, overexpression of neprilysin, an enzyme that degrades amyloid-beta, also led to the processing of NPY into fragments that were found to be neuroprotective. phoenixpeptide.com
Table 2: Examples of Genetically Modified Animal Models in NPY Research
| Model Type | Genetic Modification | Key Phenotype/Finding Related to NPY (13-36) Receptors | Reference |
| Knockout Mouse | Y2 Receptor Deletion | Insensitive to anti-epileptic actions of NPY; low-anxiety phenotype. | frontiersin.orgfrontiersin.org |
| Knockout Mouse | Y5 Receptor Deletion | Reduced NPY action at excitatory hippocampal synapses. | caymanchem.comnih.gov |
| Transgenic Rat | Hippocampal NPY Overexpression | Reduced sensitivity to stress-induced anxiety. | pnas.org |
| Transgenic Mouse | Noradrenergic NPY Overexpression (OE-NPYDBH) | Increased adiposity and impaired glucose tolerance. | utupub.fi |
| Knockout Mouse | Y1 Receptor Deletion | Reduced mortality rate upon NPY administration in a seizure model. | frontiersin.org |
Biochemical and Molecular Techniques
Immunocytochemistry and Immunohistochemistry for Receptor Localization
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are crucial techniques for visualizing the distribution of NPY receptors, including the Y2 subtype that binds NPY (13-36), within tissues and cells. These methods use antibodies that specifically target receptor proteins to reveal their precise location.
Studies have used IHC to map the distribution of NPY receptors in various tissues. In the human pituitary gland, autoradiographic techniques combined with binding assays using NPY (13-36) have identified a high density of Y2 receptors in the neural lobe. nih.gov In the brain, Y2 receptors are widely distributed, with a notable presence in the hippocampus, cortex, thalamus, and hypothalamus. frontiersin.orgnih.govkarger.com IHC studies in mice have confirmed Y2 receptor presence in cortical areas, the amygdala, and the hippocampus. nih.gov At the subcellular level, the Y2 receptor protein is found both pre- and postsynaptically, with a predominant presynaptic localization, consistent with its role as an autoreceptor that modulates neurotransmitter release. nih.govnih.gov
In non-neoplastic human breast tissue, IHC and in situ hybridization have been used to show the preferential expression of the Y2 receptor subtype. aacrjournals.org Similarly, IHC has been used to demonstrate the presence of Y1 receptor-like immunoreactivity in the smooth muscle cells of cerebral arteries and arterioles in rats. pnas.org
Mass Spectrometry for Peptide Fragment Identification and Quantification
Mass spectrometry (MS) has become an essential tool for the specific identification and quantification of NPY and its fragments, including NPY (13-36), from complex biological samples like plasma and cerebrospinal fluid. phoenixpeptide.comresearchgate.net This technique overcomes the limitations of immunoassays, which often cannot distinguish between the full-length peptide and its various metabolites. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method used for this purpose. phoenixpeptide.comresearchgate.net Researchers have developed and validated micro-LC-MS/MS assays capable of quantifying endogenous NPY and its metabolites, such as NPY (3-36), at very low (sub-picomolar) concentrations in human plasma. researchgate.net These studies have revealed that NPY (3-36), the precursor to NPY (13-36) via further cleavage, is the main circulating form of NPY under resting conditions. researchgate.net
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is another MS technique that has been employed to study the proteolytic stability and degradation of NPY in biological fluids. phoenixpeptide.com By using MALDI-TOF-MS, researchers have identified various NPY fragments generated by enzymatic cleavage in serum and cerebrospinal fluid, providing insights into the metabolic pathways of NPY. phoenixpeptide.com For instance, an integrated system combining sample clean-up with high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) has been used to identify NPY fragments 1-36, 3-36, and 13-36 in porcine plasma. nih.gov
Vii. Translational Research Perspectives and Future Directions for Neuropeptide Y 13 36
Utility as a Pharmacological Tool for Neuropeptide Y Receptor Subtype Differentiation
A primary challenge in studying the Neuropeptide Y (NPY) system lies in the heterogeneity of its receptors, with five subtypes (Y1, Y2, Y4, Y5, and y6) identified in mammals (though y6 is a pseudogene in humans). frontiersin.orgfrontiersin.org These receptors often have overlapping distributions and can be activated by the same endogenous ligands, namely NPY and Peptide YY (PYY). google.com The development of subtype-selective ligands has been indispensable for dissecting the specific functions of each receptor.
NPY (13-36) is a C-terminal fragment of the full-length NPY (1-36) peptide and serves as a cornerstone pharmacological tool due to its selective agonist activity, particularly at the Y2 receptor. google.comnih.gov Early research established that while full-length NPY activates both Y1 and Y2 receptors, C-terminal fragments like NPY (13-36) bind with high affinity to Y2 receptors but poorly to Y1 receptors. nih.govoup.com This selectivity allows researchers to isolate and study the physiological roles mediated specifically by the Y2 receptor, both in the central and peripheral nervous systems. nih.gov
The utility of NPY (13-36) is further underscored when used in conjunction with other selective agonists, such as [Leu³¹, Pro³⁴]NPY, which is a specific agonist for the Y1 receptor. researchgate.net By comparing the effects of NPY (1-36), NPY (13-36), and [Leu³¹, Pro³⁴]NPY, investigators can effectively differentiate between Y1- and Y2-mediated physiological events. For instance, studies have shown that NPY (13-36) can selectively activate presynaptic Y2 autoreceptors to inhibit neurotransmitter release, a function distinct from the postsynaptic actions often mediated by Y1 receptors. nih.govphysiology.org
The table below summarizes the receptor binding and functional activity profile of NPY (13-36), highlighting its selectivity for the Y2 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) (Inhibition of cAMP) | Reference |
|---|---|---|---|
| Y1 | >1000 | 300 | caymanchem.com |
| Y2 | 1.28 - 2.62 | 2.2 | caymanchem.com |
| Y4 | >1000 | >1000 | caymanchem.com |
| Y5 | - | 20 | caymanchem.com |
Preclinical Basis for Therapeutic Target Identification
The ability of NPY (13-36) to selectively probe Y2 receptor function has provided a preclinical foundation for identifying this receptor as a potential therapeutic target in several disease states.
The NPY system is deeply implicated in the regulation of stress, anxiety, and mood. researchgate.net Extensive preclinical research suggests that NPY signaling promotes stress resilience. researchgate.netresearchgate.net The effects, however, are receptor-subtype specific. Activation of the Y1 receptor is generally associated with anxiolytic (anti-anxiety) effects. nih.govresearchgate.net In contrast, the role of the Y2 receptor is more complex and can be context-dependent. Preclinical studies using Y2-preferring agonists, such as NPY (3-36), have shown that microinjection into the basolateral amygdala can produce anxiogenic (pro-anxiety) effects. nih.gov Given that NPY (13-36) is also a potent Y2 agonist, these findings suggest that modulating Y2 receptor activity could be a strategy for treating anxiety and stress-related disorders. Antagonism of the Y2 receptor has been shown to produce anxiolytic effects in some animal models, further highlighting the Y2 receptor as a potential therapeutic target. nih.gov
NPY is recognized for its potent neuroprotective and anticonvulsant properties. frontiersin.orgresearchgate.netnih.gov These effects are often mediated through multiple receptor subtypes, with significant roles attributed to Y2 and Y5 receptors.
Epilepsy: NPY is considered an endogenous anticonvulsant, and its overexpression can suppress seizures in animal models. frontiersin.org This anti-epileptic action is thought to be performed primarily through Y2 and Y5 receptors. frontiersin.org The activation of presynaptic Y2 receptors inhibits the release of excitatory neurotransmitters like glutamate (B1630785), thereby reducing neuronal excitability. karger.com The selectivity of NPY (13-36) for the Y2 receptor makes it a valuable tool for investigating these mechanisms and supports the development of Y2 agonists as a potential anti-seizure therapy.
Neurodegenerative Conditions: In diseases like Alzheimer's and Parkinson's, NPY levels are often altered. researchgate.netmdpi.com NPY exerts neuroprotective effects by reducing glutamate-induced excitotoxicity, attenuating neuroinflammation, and regulating calcium homeostasis. nih.govmdpi.comnih.gov The Y2 receptor is specifically implicated in these protective pathways. For example, Y2 receptor activation has been shown to protect against methamphetamine-induced microgliosis and cell death. nih.gov Furthermore, NPY delivered via a brain-targeted fusion protein was found to ameliorate neurodegeneration and increase neural precursor cell proliferation through both Y1 and Y2 receptors in a mouse model of Alzheimer's disease. nih.gov These findings suggest that selective Y2 agonists could offer a therapeutic strategy to slow neurodegenerative processes.
The role of NPY in pain modulation is multifaceted, with different effects observed at spinal and supraspinal levels. acs.org At the spinal cord, NPY generally acts as a potent inhibitor of pain transmission, and this effect involves both Y1 and Y2 receptors. nih.govpnas.org Intrathecal administration of Y1 and Y2 antagonists can reinstate neuropathic pain hypersensitivity, suggesting that endogenous NPY acting on these receptors provides a tonic "braking" mechanism on pain signals. pnas.org
However, the role of Y2 activation is not uniformly analgesic. Some preclinical studies have found that while Y1- and Y5-specific agonists reduce pain when administered into the brain, the Y2-preferring agonist NPY (13-36) does not produce the same antinociceptive effect in certain pain models. acs.org Moreover, some evidence points to a pro-nociceptive (pain-promoting) role for NPY acting on Y2 receptors in specific contexts, such as after nerve injury where peripheral NPY administration can exacerbate pain. jci.org This complex, site-specific activity suggests that targeting the Y2 receptor for pain management requires a nuanced approach, potentially involving peripherally restricted antagonists or agonists targeted to specific CNS locations.
Potential in Neurological Disorders (e.g., Epilepsy, Neurodegenerative Conditions)
Advanced Delivery Systems for Peptides in Preclinical Research (e.g., Nanoparticle Encapsulation)
A significant hurdle in translating peptide-based therapeutics from preclinical research to clinical application is their inherent pharmacological instability and poor bioavailability, particularly across the blood-brain barrier (BBB). Peptides like NPY (13-36) are susceptible to proteolytic degradation and have difficulty reaching targets within the central nervous system when administered systemically.
To overcome these limitations, researchers are actively developing advanced delivery systems.
Nanoparticle Encapsulation: Encapsulating peptides within nanoparticles offers a promising strategy to improve their therapeutic potential. nih.govfrontiersin.org Lipid-based nanoparticles can protect the peptide from enzymatic degradation, enhance its solubility, and facilitate controlled, sustained release. nih.gov In preclinical studies, nanoparticle delivery has been shown to improve the efficacy of peptide-based vaccines and other therapeutics. frontiersin.org For NPY, encapsulation in systems like PEGylated polyplexes has been explored to enhance stability and therapeutic activity. researchgate.net
Intranasal Delivery: Intranasal administration is a non-invasive method that can bypass the BBB to deliver therapeutics directly to the CNS. acs.org Preclinical studies have shown that intranasal NPY can prevent the development of anxiety and depressive-like behaviors in a rodent model of PTSD. researchgate.net This delivery route is being actively investigated for NPY and its analogues. acs.org
Recombinant Fusion Proteins: Another innovative approach involves engineering recombinant fusion proteins. By fusing NPY to a carrier molecule that can actively transport across the BBB (such as a fragment of apolipoprotein B), researchers have successfully delivered NPY to the brain following systemic administration in mice. nih.gov This strategy led to widespread distribution in the brain, reduced neurodegeneration, and improved memory, demonstrating a powerful method for enhancing CNS delivery. nih.gov
These advanced delivery strategies are crucial for the future development of NPY (13-36) and other peptide-based compounds as viable therapeutic agents for neurological and psychiatric disorders.
Q & A
Q. How can researchers ensure reproducibility of NPY (13-36) studies given inconsistent reporting of experimental parameters?
- Methodological Answer : Adopt the ARRIVE guidelines for preclinical studies. Explicitly report peptide storage conditions (-20°C lyophilized), reconstitution buffers (e.g., acetic acid), and molarity verification methods (UV absorbance at 280 nm for Tyr residues) . Share raw data and analysis scripts via repositories like Zenodo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
